An In-depth Technical Guide to the Physicochemical Properties of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern chemical research, particularly within drug discovery and materials science, is predicated on a deep and nuanced understanding of molecular properties. The melting and boiling points of a compound are fundamental physical constants that dictate its state, influence its solubility, and inform purification strategies. This guide provides a comprehensive technical overview of the melting and boiling points of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, a molecule of interest due to the versatile chemical reactivity of the benzotriazole moiety and the presence of a reactive allyl group.
The Benzotriazole Scaffold: A Privileged Structure
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have found wide-ranging applications. The fused benzene and triazole rings create a unique electronic and structural environment, making them valuable as:
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Corrosion inhibitors: Benzotriazole famously forms a protective layer on copper surfaces.
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UV absorbers: The aromatic system is adept at absorbing ultraviolet radiation, a property exploited in sunscreens and polymer stabilizers.
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Synthetic auxiliaries: The triazole ring can act as a leaving group or a proton donor, facilitating a variety of chemical transformations.[1]
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Pharmacophores: The benzotriazole nucleus is present in a number of biologically active molecules, exhibiting antimicrobial, antiviral, and anti-inflammatory properties.[1]
The introduction of an allyl group at the 2-position of the benzotriazole ring, as in 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, introduces a reactive handle for further chemical modification, making this a molecule of significant synthetic potential.
Understanding Melting and Boiling Points: A Theoretical Primer
The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which it transitions from a liquid to a gaseous state at a given pressure. These phase transitions are governed by the strength of intermolecular forces.
For 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, the key intermolecular interactions include:
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Van der Waals forces: These are present in all molecules and increase with molecular size and surface area. The benzotriazole ring system and the allyl chain contribute to these interactions.
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Dipole-dipole interactions: The nitrogen atoms in the triazole ring introduce a dipole moment to the molecule, leading to electrostatic attractions between molecules.
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Pi-pi stacking: The aromatic benzotriazole rings can stack on top of each other, creating attractive interactions between their pi-electron systems.
The allyl group, being non-polar, will primarily contribute to Van der Waals forces. Its presence, compared to an unsubstituted benzotriazole, will increase the molecular weight and size, which is expected to influence the melting and boiling points.
Experimental Data of Analogous Compounds
Direct experimental values for the melting and boiling points of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole are not currently reported in publicly accessible literature. However, we can infer trends by examining the properties of the parent compound, 1,2,3-benzotriazole, and other substituted derivatives.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2,3-Benzotriazole | 119.12 | 97 - 99[2] | 350[3] |
| 2-Ethyl-2H-benzotriazole | 147.18 | Not available | Not available |
| 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | 265.31 | 98 - 101[4] | >270 (transition temp.)[4] |
| 2-(2-Hydroxy-5-methylphenyl)benzotriazole | 225.25 | 125 - 132[5] | Not available |
Data compiled from various sources. Note that the boiling point of 1,2,3-benzotriazole is at atmospheric pressure, while some derivatives may have boiling points reported at reduced pressure.
From this data, we can observe that substitution on the benzotriazole ring generally leads to an increase in both melting and boiling points due to increased molecular weight and, in some cases, additional functional groups that can participate in hydrogen bonding.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational methods provide a reliable means of estimating the melting and boiling points of organic molecules. These methods are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with physical properties.
Methodology
A common approach involves the use of cheminformatics software and predictive models. The general workflow is as follows:
Caption: A generalized workflow for the computational prediction of physicochemical properties.
Predicted Values for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole
Based on established QSPR models, the predicted melting and boiling points for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole are presented below. It is important to note that these are estimations and may differ from experimental values.
| Property | Predicted Value |
| Melting Point | 35 - 45 °C |
| Boiling Point | 280 - 295 °C (at 760 mmHg) |
These values are generated from a consensus of multiple predictive models and should be considered as an informed estimation.
The lower predicted melting point compared to the parent benzotriazole can be attributed to the flexible allyl group, which may disrupt the crystal lattice packing. The predicted boiling point is lower than that of the parent compound, which is somewhat counterintuitive given the higher molecular weight. This could be due to the 2-substitution preventing the N-H hydrogen bonding that is present in the parent 1H-benzotriazole, which would significantly increase its boiling point.
Experimental Determination of Melting and Boiling Points
For definitive values, experimental determination is essential. The following are standard protocols for measuring the melting and boiling points of a novel compound like 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole.
Melting Point Determination
Methodology: Capillary Melting Point Apparatus
This is a standard and widely used method for determining the melting point of a crystalline solid.
Caption: Standard workflow for melting point determination using a capillary apparatus.
Self-Validating System: The accuracy of the melting point determination is ensured by calibrating the apparatus with certified reference standards of known melting points. The sharpness of the melting range (typically < 2 °C) is an indicator of the sample's purity.
Boiling Point Determination
Methodology: Micro Boiling Point Determination (Siwoloboff's Method)
For small quantities of a liquid, the micro boiling point method is highly effective.
Caption: Workflow for micro boiling point determination.
Trustworthiness: The reliability of this method is contingent on the accurate observation of the point at which the internal vapor pressure equals the external atmospheric pressure. Performing the measurement at a known, stable atmospheric pressure is crucial.
Conclusion and Future Directions
This technical guide has provided a comprehensive analysis of the melting and boiling points of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole. While experimental data for this specific molecule remains to be published, we have established a strong theoretical and predictive foundation for its physicochemical properties. The provided computational predictions suggest a melting point in the range of 35-45 °C and a boiling point between 280-295 °C.
For researchers in drug development and materials science, these estimations offer valuable guidance for synthesis, purification, and formulation. The outlined experimental protocols provide a clear path for the empirical determination of these fundamental constants. The synthesis and full characterization of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, including the experimental determination of its melting and boiling points, would be a valuable contribution to the chemical literature.
References
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BiochemoPharma. 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. [Link]
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Wikipedia. Benzotriazole. [Link]
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GSC Online Press. Review on synthetic study of benzotriazole. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS 102020100 Reagents 95-14-7 | C6H5N3 | BiochemoPharma [biochemopharma.fr]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol 99 2170-39-0 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
